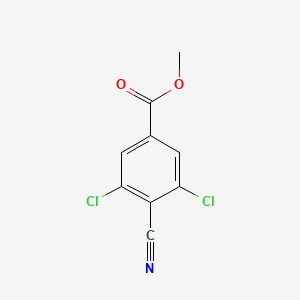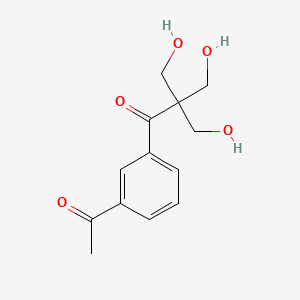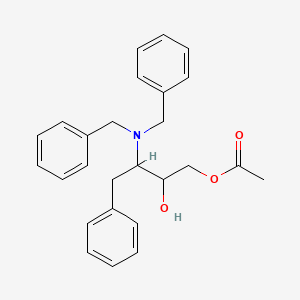![molecular formula C17H14N2O3S B12611136 N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-27-2](/img/structure/B12611136.png)
N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a chemical compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
The synthesis of N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with 4-methoxybenzoyl chloride in the presence of a base, followed by acetylation to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thienopyridine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide can be compared with other thienopyridine derivatives, such as:
Thieno[2,3-b]pyridine: Known for its anticancer and anti-inflammatory properties.
Thieno[3,2-b]pyridine: Studied for its antiviral and antifungal activities.
Thieno[2,3-d]pyrimidine: Investigated for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties compared to other similar compounds .
Properties
CAS No. |
914644-27-2 |
|---|---|
Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[3-(4-methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C17H14N2O3S/c1-10(20)19-17-15(13-7-8-18-9-14(13)23-17)16(21)11-3-5-12(22-2)6-4-11/h3-9H,1-2H3,(H,19,20) |
InChI Key |
ZAUXTCVWPGAZED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)

![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)

![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)


![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)

